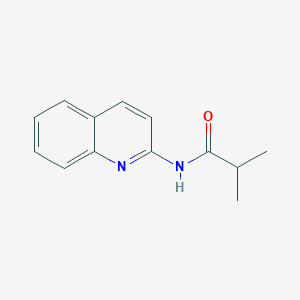

2-methyl-N-quinolin-2-ylpropanamide

Descripción

2-Methyl-N-quinolin-2-ylpropanamide is a propanamide derivative featuring a quinolin-2-yl substituent attached to the amide nitrogen. The compound’s molecular formula is inferred as C₁₃H₁₄N₂O, with a theoretical molecular weight of 214.26 g/mol, derived from its propanamide backbone and quinoline moiety.

Propiedades

IUPAC Name |

2-methyl-N-quinolin-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9(2)13(16)15-12-8-7-10-5-3-4-6-11(10)14-12/h3-9H,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATZHKHFXTZJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Table 1: Comparative Data of Propanamide Derivatives

*Theoretical calculation based on structure.

Structural and Functional Analysis

Quinoline vs. Pyridine Derivatives: The pyridinyl derivatives (e.g., 2,2-dimethyl-N-(4-pyridinyl)propanamide) exhibit lower molecular weights (~178 g/mol) compared to the quinoline-based target compound (~214 g/mol).

Heterocyclic Substituents: The thienyl derivative (2-chloro-N-(thien-2-ylmethyl)propanamide) introduces a sulfur atom, which may alter electronic properties and binding affinity in biochemical contexts. Its molar mass (~203.5 g/mol) is intermediate between pyridinyl and quinolinyl analogs, suggesting a balance between steric bulk and reactivity .

The fluorine atom may enhance metabolic stability .

Hydroxyquinoline Derivatives: N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide features an 8-hydroxy group on the quinoline ring, which is known for metal chelation properties. This could make it relevant in neurodegenerative disease research or as an antimicrobial agent .

Research Findings and Trends

- Pyridine Derivatives : The 4-pyridinyl analog’s melting point (170°C) suggests high crystallinity, possibly due to strong hydrogen bonding from the pyridine nitrogen. Such properties are advantageous in solid-state synthesis .

- Thienyl Derivatives : The chloro and thiophene groups in 2-chloro-N-(thien-2-ylmethyl)propanamide may confer reactivity toward nucleophilic substitution, making it a versatile intermediate in medicinal chemistry .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.